molecular formula C12H12O B11914759 1-Methylnaphthalene-7-methanol

1-Methylnaphthalene-7-methanol

Cat. No.: B11914759
M. Wt: 172.22 g/mol
InChI Key: JYTDAWFLCFNATI-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-7-methanol is a substituted naphthalene derivative of interest in several research areas. It serves as a valuable intermediate in organic synthesis, particularly for constructing more complex polycyclic structures. In combustion and fuel research, this compound may be studied as a model intermediate or reference standard. Its structure, featuring both a methyl and a hydroxymethyl group on the naphthalene ring system, makes it a candidate for investigating oxidation pathways and reaction mechanisms of alkylated polycyclic aromatic hydrocarbons (PAHs) . Researchers also utilize such naphthalene derivatives in materials science for the development of organic ligands and in photochemical studies. This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(8-methylnaphthalen-2-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-7,13H,8H2,1H3

InChI Key

JYTDAWFLCFNATI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)CO

Origin of Product

United States

Spectroscopic and Structural Elucidation Techniques for Methylated Naphthalene Alcohols

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. For methylated naphthalene (B1677914) alcohols, high-resolution and multi-dimensional NMR techniques are indispensable for differentiating isomers and assigning the full stereochemistry.

High-resolution one-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each nucleus. The chemical shift (δ), multiplicity, and coupling constants (J) are key parameters used in structural assignment.

In the ¹H NMR spectrum of a methylated naphthalene alcohol, the aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm), while the methyl and methanolic protons appear at higher fields. The specific chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern, allowing for the differentiation of positional isomers. For instance, protons on the same ring as the electron-donating methyl and hydroxyl groups will experience different shielding effects compared to protons on the other ring.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The quaternary carbons of the naphthalene ring, the carbon bearing the methyl group, and the carbon of the methanol (B129727) substituent all have characteristic chemical shifts that aid in structural confirmation.

To illustrate the utility of high-resolution NMR, consider the following representative ¹H and ¹³C NMR data for a related compound, naphthalen-1-ylmethanol, which serves as a model for understanding the spectral features of 1-Methylnaphthalene-7-methanol. researchgate.netnih.gov

Table 1: Representative ¹H NMR Data for Naphthalen-1-ylmethanol researchgate.net

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.413 d 7.0
H-3 7.46 t 7.7
H-4 7.752 d 8.1
H-5 7.49 m
H-6 7.49 m
H-7 7.828 d 8.1
H-8 8.017 d 8.2
-CH₂- 5.002 s
-OH 2.31 s

Data obtained in CDCl₃ at 400 MHz.

Table 2: Representative ¹³C NMR Data for Naphthalen-1-ylmethanol nih.gov

Carbon Assignment Chemical Shift (ppm)
C-1 137.9
C-2 126.2
C-3 125.9
C-4 128.6
C-4a 131.2
C-5 125.3
C-6 126.4
C-7 128.7
C-8 123.6
C-8a 133.8
-CH₂- 64.9

Data obtained in CDCl₃.

For this compound, the presence of the methyl group at the 1-position would introduce further changes in the chemical shifts, particularly for the peri-proton (H-8) and other nearby protons and carbons, providing a unique spectral fingerprint for its identification.

While 1D NMR provides valuable data, complex structures often require two-dimensional (2D) NMR experiments to establish unambiguous connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. researchgate.netresearchgate.netnih.gov

¹H-¹H COSY: This experiment reveals scalar couplings between protons, typically over two to three bonds. researchgate.net In the context of this compound, COSY would be instrumental in tracing the connectivity of the aromatic protons within each ring system and confirming their relative positions.

¹H-¹³C HSQC: The HSQC spectrum correlates proton signals with the signals of directly attached carbon atoms. researchgate.net This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal of the methanol group would show a cross-peak with the corresponding CH₂ carbon signal.

¹H-¹³C HMBC: The HMBC experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). nih.gov This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC correlations would be expected between the methyl protons and the C-1, C-2, and C-8a carbons, as well as between the methanolic protons and the C-7, C-6, and C-8 carbons, thus confirming the substitution pattern.

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, enabling the complete and unambiguous assignment of all proton and carbon signals.

High-Resolution NMR for Positional Isomer Differentiation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comphotothermal.com For this compound, these techniques can confirm the presence of key functional groups.

O-H Stretch: The hydroxyl group of the methanol substituent will give rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methanol groups appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: The naphthalene ring system will exhibit several characteristic C=C stretching bands in the 1400-1650 cm⁻¹ region of both IR and Raman spectra.

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the IR spectrum, typically around 1050-1150 cm⁻¹.

Table 3: Representative IR and Raman Bands for Naphthalene Derivatives researchgate.netbhu.ac.in

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch (alcohol) 3200-3600 IR
Aromatic C-H Stretch 3000-3100 IR, Raman
Aliphatic C-H Stretch 2850-3000 IR, Raman
Aromatic C=C Stretch 1400-1650 IR, Raman
C-O Stretch (primary alcohol) 1050-1150 IR

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Electronic Spectroscopy Investigations

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For naphthalene and its derivatives, the UV-Vis spectrum is characterized by several absorption bands corresponding to π → π* transitions. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the naphthalene ring. up.ac.za The introduction of a methyl group and a hydroxymethyl group to the naphthalene core, as in this compound, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. This is due to the electron-donating nature of the alkyl and alcohol groups, which raises the energy of the highest occupied molecular orbital (HOMO).

Table 4: Representative UV-Vis Absorption Maxima for Naphthalene Derivatives in Cyclohexane (B81311) researchgate.net

Compound λ_max (nm)
Naphthalene 221, 275, 312
1-Methylnaphthalene (B46632) 224, 281, 319

The specific λ_max values for this compound would serve as a characteristic property for its identification and quantification.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the electronic transitions within aromatic compounds like methylated naphthalene alcohols. The naphthalene chromophore gives rise to characteristic absorption bands that are sensitive to substitution patterns. mdpi.com

Studies on related naphthalene derivatives show that the introduction of substituents like methyl and hydroxyl groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). mdpi.comias.ac.in For instance, the UV-absorption spectra of silyl-substituted naphthalenes in cyclohexane exhibit bathochromic (red) shifts of 8–9 nm compared to unsubstituted naphthalene. mdpi.com Similarly, the absorption spectra of various hydroxynaphthoic acids have been analyzed to understand the effect of substituent positions on the electronic transitions. ias.ac.in

For this compound, the UV-Vis spectrum is expected to display the typical bands of a substituted naphthalene. Operando UV-Vis spectroscopy has been used to monitor the formation of hydrocarbon species, including methylated naphthalenes, during chemical reactions. acs.orgacs.org These studies show distinct absorption bands that indicate the presence of naphthalenic species. acs.org

Table 1: Expected UV-Vis Absorption Data for Naphthalene Derivatives

Compound Class Typical Absorption Bands Solvent Effects
Substituted Naphthalenes 1Lb band (250–275 nm), 1La band (210–250 nm) mdpi.com Solvent polarity can influence the position and intensity of absorption bands.

Fluorescence and Photoluminescence Spectroscopy

Fluorescence spectroscopy is highly sensitive to the structure and environment of fluorophores like the naphthalene moiety. The introduction of a methyl group to the naphthalene ring, as seen in 1-methylnaphthalene, influences its fluorescence properties. For example, 1-methylnaphthalene exhibits an excitation peak at 281 nm and an emission peak at 339 nm. aatbio.com

Research on 1-methylnaphthalene and related derivatives shows that methylation can lead to a redshift in the fluorescence spectrum. researchgate.net When compared to naphthalene, the fluorescence spectrum of 1-methylnaphthalene is shifted by approximately 8 nm to longer wavelengths. researchgate.net The fluorescence quantum yields and lifetimes are also key parameters affected by substitution. mdpi.com Studies on silyl-substituted naphthalenes have demonstrated that such substitutions can lead to an increase in fluorescence intensity. mdpi.com The technique has also been used to study the aggregation and formation of excimers of 1-methylnaphthalene in frozen aqueous solutions. uibk.ac.at

Table 2: Photophysical Properties of 1-Methylnaphthalene

Parameter Value Reference
Excitation Maximum 281 nm aatbio.com
Emission Maximum 339 nm aatbio.com
Stokes' Shift 58 nm aatbio.com

Circular Dichroism (CD) for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This technique is primarily applicable to the analysis of chiral methylated naphthalene alcohols. While this compound itself is an achiral molecule, CD spectroscopy becomes relevant if it is derivatized with a chiral agent or if chiral analogues are studied.

The naphthalene chromophore is well-suited for CD spectroscopy due to its strong 1Bb electronic transition at around 220 nm. nih.gov For chiral naphthalene derivatives, CD spectra can reveal information about the absolute configuration and conformation in solution. mdpi.comnih.gov For instance, studies on chiral di(1-naphthyl)methanol derivatives have shown that chirality transfer from a secondary alcohol can induce intense Cotton effects in the CD spectrum. nih.gov The sign and intensity of these effects are sensitive to the molecule's conformation. mdpi.com Research on other chiral naphthalene systems has utilized CD to confirm the preferred conformation in solution by comparing experimental spectra with those calculated using density functional theory (DFT). researchgate.netdoi.org

Chromatographic and Mass Spectrometric Molecular Characterization

Chromatographic separation combined with mass spectrometric detection provides a robust methodology for the identification and quantification of specific isomers like this compound, especially within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It is frequently employed to identify products from chemical reactions, such as the transformation of 1-methylnaphthalene. acs.orgscirp.org In a study on the UV-induced transformation of 1-methylnaphthalene, GC-MS was used to identify various oxygenated products, including aldehydes and alcohols. scirp.org Although a related compound, 1-naphthalenemethanol (B1198782), was identified, this demonstrates the utility of GC-MS in separating and identifying isomers within a reaction mixture. scirp.org

The process involves separating compounds based on their boiling points and interaction with the GC column's stationary phase. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint for identification. spectroscopyonline.comjmchemsci.com Libraries of mass spectra are used to match and identify the unknown compounds. scirp.orgphcogj.com

Table 3: Application of GC-MS in Naphthalene Derivative Analysis

Application Key Findings References
Analysis of 1-Methylnaphthalene Transformation Identification of 21 different transformation products, including oxygenated compounds. scirp.org
Methanol-to-Olefins Process Analysis Identification of retained hydrocarbon species, with 1-methylnaphthalene being a major product. acs.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This capability is crucial for confirming the identity of novel compounds or for distinguishing between isomers with the same nominal mass. HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are used for this purpose. nih.govcsic.es

For a compound like this compound (C₁₂H₁₂O), HRMS can confirm its elemental composition by measuring its mass with high precision (e.g., to four or more decimal places). nih.gov This technique was used to analyze the transformation products of 1-methylnaphthalene, where a product with a molecular mass of 186.0681 was determined to have the formula C₁₂H₁₀O₂. scirp.org This level of accuracy is essential for confident structural assignments in complex sample matrices, a central theme in the field of exposome research and environmental analysis. nih.govcsic.esacs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound has not been reported in the searched literature, the methodology is well-established for related naphthalene derivatives. For example, the crystal structure of 1-naphthalenemethanol has been determined, providing detailed data on its solid-state conformation. nih.gov Similarly, the crystal structure of a complex pendant-arm macrocycle containing a 1-methylnaphthalene moiety has been resolved, with the data collected using a diffractometer with MoKα radiation. mdpi.com These studies exemplify how X-ray crystallography could be applied to this compound to confirm its molecular structure and analyze its crystal packing, which influences physical properties like melting point and solubility. acs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
1,3-Indandione
1-Methylnaphthalene
This compound
1-Naphthaldehyde (B104281)
1-Naphthalenemethanol
2-Acetylbenzoic acid
Naphthoic acid

Supramolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

An in-depth understanding of the solid-state architecture of methylated naphthalene alcohols is crucial for correlating their structure with their physicochemical properties. Supramolecular interactions, the non-covalent forces between molecules, dictate the crystal packing and ultimately the material's characteristics. Hirshfeld surface analysis has emerged as a powerful computational method to visualize and quantify these intricate intermolecular contacts within a crystalline environment.

Although specific crystallographic and Hirshfeld surface analysis data for this compound are not publicly available in the cited research, the methodology can be thoroughly described based on studies of analogous functionalized naphthalene derivatives. This provides a robust framework for what would be expected from such an analysis.

The Hirshfeld surface of a molecule within a crystal is a unique three-dimensional boundary that represents the region where the electron density of the central molecule is greater than the combined electron density of all other molecules. By mapping the normalized contact distance (d_norm) onto this surface, it is possible to identify key intermolecular interactions. The d_norm is calculated from the distance from any point on the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the atoms. These surfaces are color-coded for intuitive interpretation:

Red regions: Indicate contacts shorter than the sum of van der Waals radii, highlighting strong interactions like hydrogen bonds.

White regions: Represent contacts with distances close to the van der Waals separation.

Blue regions: Signify contacts longer than the van der Waals radii.

A quantitative breakdown of these interactions is achieved through 2D fingerprint plots, which are histograms of dᵢ versus dₑ. These plots provide a "fingerprint" of the intermolecular interactions, and the total area can be deconstructed to reveal the percentage contribution of each specific type of contact.

For naphthalene derivatives, the most prevalent interactions include H···H, C···H/H···C, and O···H/H···O contacts, along with π-π stacking. acs.orgnih.govnih.govresearchgate.net The hydroxyl group in a compound like this compound would be anticipated to act as a strong hydrogen bond donor and acceptor, leading to significant O···H/H···O interactions. acs.orgmdpi.com These would manifest as distinct, sharp spikes in the 2D fingerprint plot and prominent red spots on the d_norm surface. acs.org

Detailed Research Findings from Analogous Naphthalene Structures

To illustrate the type of data obtained from Hirshfeld analysis, findings from various substituted naphthalene compounds are presented. In many aromatic systems, H···H contacts, arising from van der Waals forces, constitute the largest portion of the Hirshfeld surface. nih.govresearchgate.net For example, in two separate Schiff bases derived from 2-napthaldehyde, H···H interactions accounted for 58.7% and 69.7% of the total surface, respectively. nih.gov In another naphthalene-based compound, H···H and C···H/H···C interactions were the most prominent, contributing 48.9% and 40.2%, respectively, with C–H···O interactions also playing a significant role at 7.6%. acs.org

The table below presents a compilation of intermolecular contact percentages from Hirshfeld analyses of several different naphthalene derivatives found in the literature. This exemplifies the quantitative data that such an analysis provides and suggests the types of interactions that would be critical in the crystal packing of this compound.

Intermolecular ContactDerivative A researchgate.netDerivative B nih.govDerivative C acs.orgDerivative D nih.gov
H···H 42.3%58.7%48.9%14.0%
C···H/H···C 40.3%-40.2%14.8%
O···H/H···O 15.7%-7.6%12.8%
Cl···H/H···Cl N/AN/AN/A31.0%
Cl···Cl N/AN/AN/A11.0%
C···C ---3.0%
Other 1.7%41.3%3.3%12.5%

Note: This table is illustrative and compiles data from various published studies on different naphthalene derivatives to demonstrate the output of Hirshfeld surface analysis. "-" indicates data not specified in the source. "N/A" indicates the contact is not applicable to the molecule.

The planar and aromatic nature of the naphthalene core is conducive to C–H···π and π–π stacking interactions, which are fundamental to the assembly of many aromatic molecules. rsc.orgnih.gov The methyl group would primarily engage in weaker van der Waals forces, contributing to the H···H and C···H contact percentages. A comprehensive Hirshfeld surface analysis of this compound would, therefore, be expected to reveal a sophisticated interplay of strong hydrogen bonds mediated by the methanol group, and a variety of weaker interactions, all of which would collectively stabilize its three-dimensional crystalline structure.

Theoretical and Computational Chemistry Studies on Methylated Naphthalene Alcohols

Quantum Mechanical (QM) and Molecular Mechanical (MM) Simulations

QM/MM simulations are a class of computational methods that combine the high accuracy of quantum mechanics for a small, reactive part of a system with the efficiency of molecular mechanics for the larger, less critical portion, such as a solvent or a catalyst framework.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For flexible molecules like 1-methylnaphthalene-7-methanol, which has a rotatable hydroxymethyl group, multiple stable conformations (conformers) may exist. Conformational analysis is performed to identify these various low-energy structures and their relative stabilities.

The process typically involves scanning the potential energy surface by systematically rotating the flexible dihedral angles of the molecule. For this compound, the key dihedral angle would be the C8-C7-C(methanol)-O angle. A fully relaxed potential energy scan can reveal the stability of the possible conformers. nih.gov The resulting structures are then fully optimized using methods like DFT. The relative energies of these conformers are determined from the Boltzmann distribution, which indicates their population at a given temperature. mdpi.com For similar aromatic alcohols, it has been shown that different spatial arrangements of substituents can be identified and their energies calculated to find the most preferred conformation. researchgate.netscispace.com

Table 1: Hypothetical Conformational Analysis Data for this compound This table illustrates the typical output of a conformational analysis. The values are representative.

ConformerDihedral Angle (C8-C7-C-O)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
A~60° (gauche)0.00~70%
B~180° (anti)0.85~20%
C~-60° (gauche)1.20~10%

Understanding the mechanism of a chemical reaction involves mapping the entire reaction pathway, including reactants, products, intermediates, and the high-energy transition states (TS) that connect them. QM and MM simulations are instrumental in this process. For instance, the formation of this compound could occur via the oxidation of 1,7-dimethylnaphthalene (B47104) or the reduction of a corresponding carboxylic acid.

Computational studies can model these transformations step-by-step. The oxidation of naphthalene (B1677914) initiated by hydroxyl radicals, for example, has been studied in detail using DFT, revealing the reaction pathways leading to naphthol isomers. acs.org Similarly, the methylation of 2-methylnaphthalene (B46627) catalyzed by zeolites was investigated, elucidating a three-step catalytic cycle involving the formation of a methoxy (B1213986) species, methylation leading to carbocations, and final product formation. acs.org For any proposed reaction, the transition state is located on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.org The validity of a transition state is often confirmed by intrinsic reaction coordinate (IRC) calculations to ensure it connects the intended reactant and product. rsc.org

Zeolites are crystalline aluminosilicates with well-defined microporous structures that are widely used as catalysts in the petrochemical industry, particularly for alkylation and isomerization reactions involving aromatic compounds like naphthalene. davidpublisher.comd-nb.inforesearchgate.net The catalytic performance of zeolites in reactions such as the methylation of naphthalene is strongly dependent on the zeolite's pore structure, acidity, and textural properties. davidpublisher.comd-nb.info

Computational studies, often using QM/MM or DFT, are crucial for understanding how a molecule like this compound would interact with the active sites within a zeolite. These studies can model the adsorption of the molecule inside the zeolite pores and calculate adsorption energies. rsc.org The stability of reaction intermediates and the transition states are heavily influenced by steric constraints and van der Waals interactions imposed by the zeolite framework. acs.org This "shape-selective" effect can dictate the final product distribution. For example, in naphthalene methylation, zeolites like ZSM-5 and Beta-zeolite show different selectivities towards dimethylnaphthalene (DMN) isomers, which is attributed to the fit of the reactants and products within their specific channel dimensions. davidpublisher.comd-nb.info

Table 2: Catalytic Performance of Various Zeolites in Naphthalene Methylation with Methanol (B129727) This table summarizes experimental data for the related reaction of naphthalene methylation, illustrating the impact of zeolite type on catalytic outcomes.

CatalystNaphthalene Conversion (%)2,6-DMN Selectivity (%)Reference
La₂O₃-Zeolite-β52.318.4 davidpublisher.com
La₂O₃-Mordenite40.511.2 davidpublisher.com
La₂O₃-Zeolite L35.414.3 davidpublisher.com
ZSM-5 (nanosized)VariableHigh selectivity to β,β-DMNs (~90%) d-nb.info

Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a highly popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a vast range of molecular properties with a good balance of accuracy and computational cost.

DFT calculations provide detailed information about the electronic properties of a molecule. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. iucr.orgmaterialsciencejournal.org

Other reactivity descriptors can be calculated from these energies, including electronegativity, chemical potential, hardness, and softness. grafiati.comdergipark.org.tr Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.net The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. materialsciencejournal.orgdergipark.org.tr Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution through Mulliken atomic charges and to study charge transfer interactions within the molecule. acs.orgresearchgate.net

Table 3: Key Reactivity Descriptors Calculated from DFT This table defines common quantum chemical descriptors and their significance, which would be calculated for this compound.

DescriptorFormulaInterpretation
HOMO-LUMO Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability. A smaller gap implies higher reactivity. dergipark.org.tr
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Global Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. Hard molecules have large energy gaps. dergipark.org.tr
Electrophilicity Index (ω)μ² / 2η (where μ is chemical potential)Measures the ability of a species to accept electrons. grafiati.com

DFT is a powerful tool for predicting and interpreting various types of molecular spectra. This is particularly useful for confirming the structure of newly synthesized compounds or for understanding the origin of spectral features.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. grafiati.comresearchgate.net It predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. seejph.com These calculations help assign electronic transitions, such as the π → π* transitions common in aromatic systems like naphthalene. seejph.com

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net After optimizing the molecular geometry, a frequency calculation is performed. The resulting theoretical vibrational modes are often scaled by an empirical factor to better match experimental data. This analysis allows for the assignment of specific peaks in an experimental IR spectrum to particular bond stretches, bends, or torsions within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict the 1H and 13C NMR chemical shifts of molecules. researchgate.netunn.edu.ngsamipubco.com The theoretical shielding constants are calculated for the molecule of interest and for a reference compound (typically tetramethylsilane, TMS). unn.edu.ng The difference gives the predicted chemical shifts, which can be compared directly with experimental values to aid in peak assignment and structure verification. seejph.commdpi.com

Table 4: Computational Methods for Spectroscopic Prediction

Spectroscopy TypeComputational MethodPredicted PropertiesTypical Basis Set/Functional
UV-VisibleTD-DFTAbsorption Wavelengths (λmax), Excitation Energies, Oscillator StrengthsB3LYP/6-311G(d,p) grafiati.com
Infrared (IR)DFTVibrational Frequencies and IntensitiesB3LYP/6-311++G(d,p) researchgate.net
NMR (¹H, ¹³C)DFT with GIAOIsotropic Shielding Constants, Chemical Shifts (δ)B3PW91/6-311++G(d,p) unn.edu.ng

Solvation Effects in Theoretical Models

Theoretical and computational chemistry studies of methylated naphthalene alcohols, such as this compound, heavily rely on accurately modeling the surrounding solvent environment. Solvation effects can significantly influence the electronic structure, conformational preferences, and reactivity of these molecules. Various theoretical models are employed to account for these crucial interactions.

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide a good first approximation of the bulk electrostatic effects of the solvent on the solute. However, they often fail to capture specific short-range interactions like hydrogen bonding, which can be critical for alcohols.

Explicit solvent models offer a more detailed and accurate representation by including individual solvent molecules in the simulation. This approach allows for the direct simulation of solute-solvent interactions, including hydrogen bonds and other specific interactions. acs.org Quantum mechanics/molecular mechanics (QM/MM) methods are a powerful hybrid approach where the solute (this compound) is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with computationally less expensive molecular mechanics force fields. cardiff.ac.ukacs.org This allows for a balance between accuracy and computational cost, making it feasible to study complex systems in solution. acs.org

The choice of solvent can dramatically alter the energetic landscape of reactions. For instance, in nucleophilic substitution reactions, polar aprotic solvents can solvate the cation, leaving the anion more reactive, while polar protic solvents can form hydrogen bonds with the nucleophile, potentially reducing its reactivity. acs.org For methylated naphthalene alcohols, the amphiphilic nature of the molecule—possessing both a hydrophobic naphthalene core and a hydrophilic methanol group—means that its orientation and aggregation in different solvents will be highly dependent on the solvent's properties. acs.org

Recent advancements in computational methods have focused on developing more accurate and efficient ways to model solvation. For example, the development of neural network potentials (NNPs) in conjunction with QM/MM methods allows for the simulation of reaction free energies in solution with high accuracy. acs.org These models are trained on high-level quantum chemistry data and can capture the complex, many-body nature of solute-solvent interactions more effectively than traditional force fields. acs.org

The table below summarizes key computational approaches used to study solvation effects and their primary focus.

Computational MethodPrimary FocusKey Findings for Similar Systems
Implicit Solvent Models (Continuum) Bulk electrostatic effects of the solvent.Provides a baseline understanding of solvent polarity effects on molecular properties.
Explicit Solvent Models (QM/MM) Specific solute-solvent interactions (e.g., hydrogen bonding). cardiff.ac.ukacs.orgReveals the importance of the first solvation shell in determining reactivity and selectivity. acs.org
Neural Network Potentials (NNP/MM) Accurate prediction of reaction free energies in solution. acs.orgAchieves chemical accuracy by capturing complex many-body interactions. acs.org
Symmetry-Adapted Perturbation Theory (SAPT) Decomposition of interaction energies into electrostatic, exchange, induction, and dispersion components. acs.orgQuantifies the nature of intermolecular forces between the solute and solvent molecules. acs.org

Molecular Dynamics Simulations for System Dynamics and Adsorption Properties

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecular systems, providing insights into the dynamics and adsorption properties of compounds like this compound at an atomistic level. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions over time. nih.gov

For methylated naphthalene alcohols, MD simulations can elucidate how the molecule interacts with various surfaces and interfaces. This is particularly relevant in contexts such as catalysis and materials science. For example, understanding the adsorption of these molecules onto catalyst surfaces, such as zeolites, is crucial for designing more efficient chemical processes. cardiff.ac.ukresearchgate.net MD simulations can reveal the preferred binding orientations, adsorption energies, and the influence of the molecular structure on the adsorption process. cardiff.ac.uk

The dynamics of this compound in different environments can also be explored. In solution, MD simulations can track the molecule's translational and rotational diffusion, as well as the dynamics of its solvation shell. acs.org This information is vital for understanding transport properties and reaction kinetics in the condensed phase. nih.gov Furthermore, simulations can model the aggregation behavior of these molecules, which is driven by a balance of hydrophobic interactions between the naphthalene rings and hydrogen bonding involving the methanol groups.

The choice of force field is a critical aspect of MD simulations, as it dictates the potential energy of the system and, consequently, the accuracy of the simulation. For complex aromatic systems like methylated naphthalenes, specialized force fields that accurately describe π-π stacking and other non-covalent interactions are often required. acs.org

The following table outlines the application of molecular dynamics simulations in studying systems similar to this compound and the key insights gained.

Simulation FocusKey Parameters InvestigatedInsights Gained
Adsorption on Surfaces Binding energy, orientation, surface coverage.Elucidation of preferred adsorption sites and the nature of surface-molecule interactions. cardiff.ac.uk
Liquid-Phase Dynamics Diffusion coefficients, rotational correlation times, solvation structure.Understanding of transport properties and the influence of the solvent on molecular motion. acs.org
Aggregation and Self-Assembly Radial distribution functions, cluster size analysis.Characterization of the driving forces for aggregation (hydrophobic vs. hydrogen bonding).
Interaction with Polymers/Macromolecules Binding affinity, conformational changes of the macromolecule.Prediction of how the molecule interacts with and potentially modifies the properties of larger systems.

Machine Learning and Chemoinformatics Approaches for Structure-Reactivity Relationships

Machine learning (ML) and chemoinformatics are increasingly being integrated with computational chemistry to accelerate the discovery and understanding of structure-reactivity relationships for complex molecules like this compound. core.ac.ukacs.org These data-driven approaches leverage large datasets of chemical information to build predictive models, identify patterns, and guide experimental and theoretical investigations. um.si

One of the primary applications of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. core.ac.uk For a series of methylated naphthalene alcohols, a QSAR/QSPR model could be trained to predict properties such as catalytic activity, solubility, or toxicity based on a set of calculated molecular descriptors. These descriptors can range from simple constitutional indices (e.g., molecular weight, number of rings) to more complex quantum chemical parameters (e.g., HOMO-LUMO gap, partial charges).

Machine learning algorithms, such as random forests, support vector machines, and artificial neural networks, are powerful tools for building these predictive models. core.ac.uk They can handle high-dimensional data and capture non-linear relationships that may not be apparent from traditional analysis. For instance, an ML model could be trained on a dataset of different methylated naphthalene isomers and their observed reactivity in a specific chemical transformation. The trained model could then be used to predict the reactivity of new, untested isomers, thereby prioritizing experimental efforts.

In the context of theoretical chemistry, ML is being used to enhance the accuracy and efficiency of computational methods. For example, machine learning potentials (MLPs) can be trained on high-level quantum mechanical data to create force fields that are both fast and accurate. acs.org These MLPs can then be used in molecular dynamics simulations to study the long-time dynamics of systems containing this compound with quantum-level accuracy but at a fraction of the computational cost. acs.org

Furthermore, chemoinformatics tools are essential for managing and analyzing the vast amount of data generated in computational chemistry studies. This includes tasks such as compound enumeration, conformational analysis, and the visualization of complex chemical spaces.

The table below highlights some of the key applications of machine learning and chemoinformatics in the study of molecules like this compound.

Application AreaMethods EmployedPotential Insights
QSAR/QSPR Modeling Linear regression, random forests, neural networks. core.ac.ukPrediction of biological activity, physical properties, and reactivity from molecular structure.
Development of ML Potentials Neural network potentials, Gaussian process regression. acs.orgEnabling large-scale and long-time molecular dynamics simulations with quantum accuracy. acs.org
Reaction Outcome Prediction Classification and regression algorithms.Predicting the major products and yields of chemical reactions involving methylated naphthalenes.
Virtual Screening Docking simulations combined with ML scoring functions.Identifying potential catalysts or inhibitors for reactions involving this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as Intermediates in Complex Molecule Synthesis

Functionalized naphthalenes are crucial intermediates in the synthesis of more complex and valuable compounds. The strategic placement of reactive groups on the naphthalene (B1677914) core allows for the construction of intricate molecular architectures. For instance, the oxidation of 2-methylnaphthalene (B46627) is a key step in the industrial production of menadione, also known as Vitamin K3. google.combeilstein-journals.org Similarly, naphthalene derivatives serve as foundational units for synthesizing complex heterocyclic structures like aza- and oxa-steroids, which are of significant interest in medicinal chemistry. mdpi.com

In this context, 1-Methylnaphthalene-7-methanol can be considered a versatile synthetic intermediate. The hydroxyl group can be easily oxidized to an aldehyde or a carboxylic acid, providing a handle for a wide range of subsequent reactions, such as esterifications, amidations, or Wittig-type reactions. The methyl group can also be a site for further chemical modification. This dual functionality allows for stepwise or selective reactions to build complex target molecules. Research into the methanol-to-olefins (MTO) process has shown that methylnaphthalenes can act as reaction centers, highlighting the reactivity of the methyl group on the naphthalene ring system. researchgate.netdicp.ac.cn

The synthesis of complex natural products and pharmaceuticals often relies on building blocks that offer both a rigid structural framework and specific points for chemical elaboration. The naphthalene core of this compound provides this rigidity, while its two distinct functional groups offer versatile opportunities for constructing larger, more complex molecular targets.

Building Blocks for Polymeric Materials and Composites

Naphthalene-based compounds are increasingly used as building blocks for high-performance polymeric materials due to the rigidity and thermal stability conferred by the fused aromatic ring system. rsc.org The incorporation of naphthalene units into polymer backbones can lead to materials with enhanced mechanical properties, thermal resistance, and specific optoelectronic characteristics. mdpi.comspiedigitallibrary.org

This compound is a prime candidate for use as a monomer in polymerization reactions. The hydroxyl group can participate in condensation polymerizations with dicarboxylic acids or their derivatives to form polyesters. The resulting polymers would feature the naphthalene unit directly in the main chain, likely leading to materials with high glass transition temperatures and thermal stability.

Research has demonstrated the synthesis of various naphthalene-containing polymers with tailored properties:

Polymers for Optoelectronics: Copolymers of 1,4-naphthalene have been synthesized for use in organic light-emitting diodes (OLEDs). mdpi.com The naphthalene unit forms a key part of the conjugated system responsible for the material's light-emitting properties.

Porous Polymers: Porous polyaminal-linked polymers have been created using naphthaldehyde derivatives. mdpi.comresearchgate.net These materials exhibit high surface areas and are effective for applications like CO2 capture. This compound, after oxidation of the alcohol to an aldehyde, could be used in similar synthetic strategies.

Photovoltaic Polymers: Conjugated polymers based on 1,5-bis(2-hexyldecyloxy)naphthalene have been developed for organic solar cells, where the naphthalene moiety is part of the light-absorbing donor-acceptor structure. spiedigitallibrary.org

The following table summarizes examples of naphthalene-based polymers and their applications, illustrating the potential roles for monomers derived from this compound.

Polymer TypeNaphthalene-Based Monomer ExampleApplicationReference
Conjugated Copolymers 1,4-Naphthalene derivativesOrganic Light-Emitting Diodes (OLEDs) mdpi.com
Polyaminal Networks α-NaphthaldehydeCO2 and Heavy Metal Uptake mdpi.comresearchgate.net
Conjugated Polymers 1,5-DialkoxynaphthaleneOrganic Photovoltaics (OPV) spiedigitallibrary.org
Polyethylene (B3416737) Naphthalate (PEN) 2,6-Dimethylnaphthalene (B47086) derivativeHigh-Performance Films, Containers rsc.org

Precursors for Molecular Switches and Motors

The field of molecular machinery involves the design and synthesis of molecule-level devices that can perform mechanical work in response to an external stimulus, such as light. acs.orgnih.gov Overcrowded alkene-based molecular motors are a prominent class of these nanodevices, and their synthesis often relies on naphthalene-based building blocks to form one or both halves of the motor. acs.orgrug.nl

The core structure of these motors features two sterically hindered aromatic units connected by a central double bond. The naphthalene moiety is frequently used for the "upper half" or stator part of the motor. nih.gov The synthesis of these components typically involves the preparation of a functionalized naphthalene ketone. acs.orgacs.org

This compound can serve as a precursor to these essential ketone building blocks. A straightforward oxidation of the primary alcohol group (-CH₂OH) to a ketone would yield a naphthalenyl methyl ketone. This ketone could then be elaborated through established synthetic routes to create the upper or lower halves of a molecular motor. acs.orgnih.gov The presence and position of substituents on the naphthalene ring are known to influence the motor's rotational speed and behavior. rug.nl Therefore, starting with a specifically substituted precursor like this compound allows for the precise tuning of the final motor's properties.

The key steps in utilizing a naphthalene derivative for molecular motor synthesis are outlined below:

Synthetic StepDescriptionRelevance of this compound
Precursor Formation Synthesis of a naphthalene-based ketone.Can be converted to the required ketone via oxidation of the alcohol group.
Nazarov Cyclization A common reaction to form the five-membered ring fused to the naphthalene core, creating the motor's "top half". acs.orgnih.govThe ketone derived from this compound would be a substrate for this type of cyclization.
Barton-Kellogg Coupling A key reaction to form the central, sterically hindered double bond that connects the two halves of the motor.The elaborated precursor would undergo this coupling to form the final motor assembly.

Functionalization of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds composed of fused aromatic rings. mdpi.com While simple PAHs like naphthalene are common, their utility is often expanded by the introduction of functional groups. numberanalytics.comrsc.org Functionalization modifies their physical and chemical properties, such as solubility and reactivity, enabling their use in a broader range of applications, including materials science and bio-imaging. rsc.org

This compound can be viewed as a pre-functionalized PAH. Instead of starting with unsubstituted naphthalene and performing reactions to add functional groups, this compound already possesses two distinct groups: a methyl group and a hydroxymethyl group. The hydroxymethyl group is particularly useful as it provides a reactive handle for a variety of chemical transformations. This is advantageous for several reasons:

Improved Solubility: The polar hydroxyl group can increase the solubility of the naphthalene core in more polar solvents compared to unsubstituted naphthalene.

Site for Further Reaction: The alcohol can be readily converted into other functional groups (aldehydes, esters, ethers), allowing it to be covalently linked to other molecules, surfaces, or polymer chains.

Directed Synthesis: The defined positions of the functional groups allow for precise, regioselective chemistry, avoiding the formation of isomeric mixtures that can occur when functionalizing unsubstituted naphthalene. numberanalytics.com

Research has explored various methods for PAH functionalization where a compound like this compound could be either a product or a starting material for further derivatization. For example, the ozonolysis of PAHs in the presence of methanol (B129727) as a solvent leads to the formation of oxygenated functional groups. researchgate.net Furthermore, a strategy for solubilizing and functionalizing a range of PAHs in a single step has been developed, underscoring the importance of creating soluble and reactive PAH derivatives. rsc.org

Environmental and Industrial Chemical Transformations Involving Methylnaphthalene Alcohols

Photo-transformation Pathways of Naphthalene (B1677914) Derivatives in Environmental Matrices

UV irradiation of 1-methylnaphthalene (B46632) in the presence of air has been shown to yield a range of photo-oxidation products. frontiersin.orgmdpi.com These transformations can occur in the gas phase, in water, or on solid surfaces. nih.govnih.gov Key identified products from the photo-oxidation of 1-methylnaphthalene include both ring-opened and ring-retained compounds. Among the ring-retained products, those resulting from the oxidation of the methyl group are of particular relevance. These include:

1-Naphthaldehyde (B104281)

1-Naphthoic acid

1-Naphthalenemethanol (B1198782) (also known as 1-hydroxymethylnaphthalene) frontiersin.orgscirp.orgmdpi.com

The formation of 1-naphthalenemethanol demonstrates that the methyl group on the naphthalene ring is susceptible to photo-oxidation, leading to a hydroxylated functional group. scirp.org This process is significant as it suggests that the pre-existing methanol (B129727) group in a compound like 1-Methylnaphthalene-7-methanol could also be a site of further oxidation, potentially leading to the formation of corresponding aldehydes or carboxylic acids at the 7-position.

The general mechanism for the photo-oxidation of PAHs involves the absorption of UV light, leading to an excited state. acs.org This excited molecule can then react with molecular oxygen, often leading to the formation of highly reactive species like singlet oxygen or hydroxyl radicals, which in turn attack the aromatic structure or its substituents. nih.govacs.org For alkyl-substituted naphthalenes, this can result in oxidation of the alkyl side chain. scirp.org Studies have also noted the formation of dimeric products, particularly in the absence of oxygen, indicating that different photo-transformation pathways can occur depending on the environmental conditions. frontiersin.orgasm.org

The table below summarizes key findings from photo-transformation studies on 1-methylnaphthalene, which can be considered analogous to the potential behavior of this compound.

Parent Compound Transformation Type Key Identified Products Significance
1-MethylnaphthalenePhoto-oxidation (UV/Air)1-Naphthaldehyde, 1-Naphthoic acid, 1-NaphthalenemethanolDemonstrates oxidation of the methyl group. frontiersin.orgscirp.orgmdpi.com
1-MethylnaphthalenePhotolysis (UV/Inert Gas)Dimeric productsIndicates alternative pathways in oxygen-deficient environments. frontiersin.orgasm.org
NaphthalenePhoto-oxidation (Aqueous)7-Hydroxy-1,4-naphthoquinone, 2-FormylcinnamaldehydeShows ring-opening and ring-hydroxylation are possible. nih.gov

This table is based on data for analogous compounds due to the lack of direct research on this compound.

Role in Catalytic Processes (e.g., Methanol-to-Olefins, Isomerization, Alkylation)

While there is no specific information detailing the role of this compound in catalytic processes, research on related naphthalene compounds provides a framework for understanding their potential involvement in industrial applications such as the Methanol-to-Olefins (MTO) process, isomerization, and alkylation reactions.

Methanol-to-Olefins (MTO) Process: The MTO process converts methanol into light olefins, such as ethylene (B1197577) and propylene, using zeolite catalysts. acs.orgd-nb.infonih.gov The mechanism often involves a "hydrocarbon pool" where aromatic compounds confined within the zeolite cages act as reaction centers or co-catalysts. oaepublish.comdicp.ac.cn Methylated naphthalenes have been identified as components of this hydrocarbon pool. acs.org For instance, in studies using DDR zeolites, 1-methylnaphthalene has been observed as a key species. researchgate.netacs.org Its role can be temperature-dependent; at 350°C, it can act as a deactivating species, while at higher temperatures (400-450°C), it can function as an active species in the catalytic cycle. oaepublish.comresearchgate.netacs.org This suggests that while methylnaphthalenes can participate in the MTO process, their specific function and stability are sensitive to reaction conditions. The presence of a hydroxyl group, as in this compound, would likely alter its reactivity and stability within the zeolite framework, but specific data on this is unavailable.

Isomerization: The isomerization of 1-methylnaphthalene to 2-methylnaphthalene (B46627) is an industrially significant reaction, as 2-methylnaphthalene is a precursor for valuable chemicals like 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a monomer for high-performance polymers. rsc.orgsemanticscholar.org This process is typically catalyzed by zeolites, such as HBEA. rsc.orgsemanticscholar.org The reaction mechanism involves acid-catalyzed methyl group migration. While this process is well-documented for methylnaphthalenes, there is no available research on the isomerization of methylnaphthalene alcohols like this compound. The hydroxyl group would likely influence the electronic properties of the naphthalene ring and could interact with the acid sites of the catalyst, potentially leading to different reaction pathways or catalyst deactivation.

Alkylation: Alkylation of naphthalene with alcohols, including methanol, is a known method for producing methylnaphthalenes. wikipedia.orggoogle.com These reactions are often catalyzed by acids, such as sulfuric acid, phosphoric acid, or solid acids like zeolites. wikipedia.org For example, naphthalene can be reacted with methanol over an activated alumina (B75360) catalyst to produce a mixture of 1-methylnaphthalene and 2-methylnaphthalene. google.com While alcohols are used as alkylating agents in these processes, there is no literature describing the use of a substituted alcohol like this compound as either the substrate or the catalyst in such reactions.

The following table summarizes the roles of related naphthalene compounds in various catalytic processes.

Catalytic Process Relevant Compound(s) Role/Function Key Findings
Methanol-to-Olefins (MTO)Methylnaphthalenes (e.g., 1-Methylnaphthalene)Hydrocarbon pool speciesCan be an active or deactivating species depending on temperature. oaepublish.comresearchgate.netacs.org
Isomerization1-MethylnaphthaleneReactantIsomerized to 2-methylnaphthalene over zeolite catalysts. rsc.orgsemanticscholar.org
AlkylationNaphthalene, MethanolReactantsMethanol is used as an alkylating agent to produce methylnaphthalenes. wikipedia.orggoogle.com

This table is based on data for analogous compounds due to the lack of direct research on this compound.

Biodegradation Intermediates in Hydrocarbon Metabolism

The microbial degradation of PAHs is a crucial process for their removal from contaminated environments. nih.govmdpi.com Bacteria and fungi have evolved diverse metabolic pathways to break down these compounds. Although no studies have specifically investigated the biodegradation of this compound, the metabolic pathways of 1-methylnaphthalene and 2-methylnaphthalene are well-documented and provide a strong basis for predicting its fate.

Numerous bacterial species, particularly from the genus Pseudomonas, are known to degrade naphthalene and its methylated derivatives. nih.govfrontiersin.org For 1-methylnaphthalene, two primary aerobic degradation pathways have been identified in Pseudomonas putida CSV86:

Ring Hydroxylation Pathway: This is the main "carbon source pathway" where the unsubstituted aromatic ring is attacked by a dioxygenase enzyme. This leads to the formation of methylsalicylate and methylcatechol, which are further metabolized and enter central metabolic cycles. frontiersin.orgethz.ch

Methyl Group Oxidation Pathway: This is considered a "detoxification pathway". The methyl group of 1-methylnaphthalene is hydroxylated to form 1-hydroxymethylnaphthalene . This intermediate is then further oxidized by dehydrogenases to 1-naphthaldehyde and subsequently to 1-naphthoic acid . frontiersin.orgethz.chnih.gov In some organisms, like P. putida CSV86, this pathway terminates with the formation of 1-naphthoic acid, which is excreted as a dead-end product. frontiersin.orgethz.ch

The formation of 1-hydroxymethylnaphthalene as a key intermediate in the biodegradation of 1-methylnaphthalene is highly significant. It establishes a clear precedent for the microbial metabolism of the methyl group on a naphthalene ring. frontiersin.orgnih.gov This strongly suggests that a compound like this compound, which already possesses a hydroxylated methyl group, would likely be an intermediate in the biodegradation of 1,7-dimethylnaphthalene (B47104) or could be acted upon by microbial enzymes. It is plausible that the existing alcohol functional group at the 7-position would be a target for microbial dehydrogenases, leading to its oxidation to the corresponding aldehyde (1-methylnaphthalene-7-carbaldehyde) and then to the carboxylic acid (1-methylnaphthalene-7-carboxylic acid).

Anaerobic degradation of 1-methylnaphthalene has also been studied, with 1-naphthoic acid identified as a key metabolite, indicating that oxidation of the methyl group is a common strategy under various redox conditions. researchgate.netnih.govoup.com

The table below outlines the key intermediates in the biodegradation of relevant naphthalene derivatives.

Parent Compound Organism/Condition Key Biodegradation Intermediates Significance
1-MethylnaphthalenePseudomonas putida CSV86 (Aerobic)1-Hydroxymethylnaphthalene, 1-Naphthaldehyde, 1-Naphthoic AcidDemonstrates oxidation of the methyl group to a carboxylic acid via an alcohol intermediate. frontiersin.orgethz.chnih.gov
2-MethylnaphthalenePseudomonas putida CSV86 (Aerobic)2-Hydroxymethylnaphthalene, 2-Naphthoic AcidShows a similar oxidation pathway for the 2-isomer. frontiersin.orgethz.ch
NaphthaleneVarious Bacteria (Aerobic)1,2-Dihydroxynaphthalene, Salicylate, CatecholRepresents the classic ring-cleavage pathway. nih.govgavinpublishers.comresearchgate.net
1-MethylnaphthaleneIron-reducing enrichment culture (Anaerobic)1-Naphthoic AcidConfirms methyl group oxidation under anaerobic conditions. researchgate.netnih.gov

This table is based on data for analogous compounds due to the lack of direct research on this compound.

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of specifically substituted naphthalene (B1677914) derivatives often presents significant challenges. Future research should prioritize the development of more efficient, selective, and environmentally benign synthetic routes to 1-Methylnaphthalene-7-methanol.

Key areas for exploration include:

Catalytic C-H Functionalization: Directing C-H activation and subsequent functionalization at the 7-position of 1-methylnaphthalene (B46632) would represent a highly atom-economical approach. Research into novel transition-metal catalysts (e.g., based on iron, manganese, or palladium) could unlock this transformation. acs.orgnih.gov

Borrowing Hydrogen/Hydrogen Autotransfer: This sustainable methodology utilizes alcohols as alkylating agents, with water as the only byproduct. nih.gov Investigating the manganese-catalyzed β-methylation of appropriate naphthalene precursors with methanol (B129727) could provide a green pathway to the target molecule. nih.gov

Guerbet Reaction: The Guerbet condensation is a well-established method for alcohol coupling. researchgate.net Exploring this reaction with suitable naphthalene-based alcohols could lead to the desired product, potentially as part of a broader library of higher alcohols for various applications. researchgate.net

Flow Chemistry and Process Intensification: Continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could be a significant step towards its larger-scale production.

A recent review highlights the extensive use of alcohols in various organic transformations for the synthesis of drug intermediates and natural product-like molecules, underscoring the importance of developing sustainable methods. nih.gov

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing synthetic protocols and predicting its behavior in various applications.

Future mechanistic studies should focus on:

Photochemical Transformations: Given that substituted naphthalenes can undergo photochemical reactions, investigating the photostability and potential transformation products of this compound under UV irradiation is essential. scirp.orgscirp.org Studies on 1-methylnaphthalene have shown the formation of various oxygenated products in the presence of air and UV light. scirp.orgscirp.org

Dehydration and Rearrangement Reactions: Naphthalene alcohols can undergo dehydration to form reactive intermediates like quinone methides. irb.hr Elucidating the conditions under which this compound undergoes such transformations and characterizing the resulting species would be highly valuable.

Oxidation and Degradation Pathways: Understanding how the methyl and methanol substituents influence the oxidative stability of the naphthalene core is important. This includes studying its thermal decomposition and reactions with common oxidants. scienomics.com

Role in Catalytic Cycles: In processes like methanol-to-olefins, methylated naphthalenes can act as active species or deactivating coke precursors depending on the reaction conditions. acs.org Investigating the role of this compound in similar catalytic systems could provide insights into catalyst performance and longevity. acs.org

Exploration of New Spectroscopic Probes and Computational Models

The unique electronic structure of the naphthalene ring system makes its derivatives promising candidates for spectroscopic probes.

Future work in this area should include:

Fluorescence Spectroscopy: Functionalized naphthalenes often exhibit interesting fluorescence properties, including solvatochromism (where the emission wavelength depends on the solvent polarity). google.comacs.org The synthesis and characterization of this compound could lead to new fluorescent probes for sensing and imaging applications.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, spectroscopic properties, and reactivity of this compound. researchgate.netspectroscopyonline.comacs.org Such models can predict UV-Vis absorption, fluorescence emission spectra, and help rationalize experimental observations. researchgate.net

Charge-Transfer Complexes: Naphthalene derivatives are known to form charge-transfer complexes with electron acceptors. researchgate.net Studying the complexation of this compound with various partners could lead to new materials with interesting electronic and optical properties.

Table 1: Spectroscopic and Computational Research on Naphthalene Derivatives

Research Area Key Findings/Future Directions Relevant Compounds
Fluorescent Probes Functionalized naphthalenes can act as solvatochromatic fluorophores with high quantum yields. Substituted Naphthalenes
Computational Studies DFT calculations can predict electronic, structural, and dynamic properties, and the effect of substituents. Mono-substituted Naphthalenes
Charge-Transfer Complexes Methylnaphthalenes form charge-transfer complexes with TCNE, with wavelength shifts correlating to ionization energies. Methylnaphthalene Derivatives
Spectroscopic Detection Naphthalene-based Schiff bases have been developed for the colorimetric and spectroscopic detection of metal ions. Naphthaldehyde Derivatives

Integration of Methylated Naphthalene Alcohols in Advanced Material Design

The structural and functional properties of this compound make it an intriguing building block for advanced materials.

Potential research directions include:

Polymer Science: Incorporating this molecule as a monomer or additive in polymers could impart desirable properties such as enhanced thermal stability, fluorescence, or altered morphology in polymer solar cells. rsc.org

Liquid Crystals: The rigid naphthalene core suggests that derivatives of this compound could be explored for the synthesis of novel liquid crystalline materials. google.com

Organic Electronics: Naphthalene diimides are a well-studied class of materials in organic electronics. acs.org While structurally different, the fundamental properties of the naphthalene core in this compound could inspire the design of new organic semiconductors.

Supramolecular Chemistry: The hydroxyl group of this compound provides a handle for forming hydrogen-bonded networks, which could be exploited in the design of self-assembling materials and molecular sensors.

Q & A

Q. What methodologies are recommended for synthesizing and characterizing 1-Methylnaphthalene-7-methanol?

Answer:

  • Synthesis: Use Friedel-Crafts alkylation or demethylation of methoxy precursors (e.g., 7-methoxy-1-methylnaphthalene) under controlled conditions (temperature: 80–120°C; catalysts: AlCl₃ or BF₃) .
  • Characterization:
    • Purity: HPLC with UV detection (λ = 254 nm) and C18 columns.
    • Structural Integrity:
  • NMR: Compare 1^1H and 13^13C spectra to reference libraries (e.g., NIST Chemistry WebBook) to confirm methyl and methanol substituents .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) to verify molecular ion peaks (e.g., m/z 172 for [M]⁺) and fragmentation patterns .
    • Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggests stability for storage) .

Q. How should researchers design initial toxicological assessments for this compound?

Answer:

  • Inclusion Criteria (Table B-1 ) :

    Parameter Recommendation
    SpeciesRodents (rats/mice)
    Exposure RoutesInhalation, oral
    Health OutcomesHepatic, renal, respiratory effects
  • Dosage: Start with sub-chronic exposure (14–28 days) at 10–100 mg/kg/day. Monitor body weight, organ histopathology, and serum biomarkers (ALT, creatinine) .

  • Risk of Bias Mitigation: Randomize dosing groups and blind outcome assessments to reduce confounding .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo toxicity studies be resolved?

Answer:

  • Stepwise Analysis Framework ( ) :
    • Extract Data: Compare LC₅₀ (in vitro) vs. NOAEL (in vivo).
    • Assess Bias: Apply Table C-7 criteria (e.g., randomization, allocation concealment).
    • Mechanistic Reconciliation:
  • Test metabolite formation (e.g., hydroxylated derivatives) using liver microsomes.
  • Evaluate species-specific cytochrome P450 activity (e.g., CYP1A2 vs. CYP2E1) .
    4. Confidence Rating: Rate evidence quality (e.g., "high confidence" if in vivo data aligns with metabolite profiles) .

Q. What experimental strategies are effective for studying environmental degradation pathways?

Answer:

  • Fate and Transport Studies ( ) :
    • Photodegradation: Exclude to UV light (λ = 290–400 nm) in simulated sunlight chambers; monitor via GC-MS for breakdown products (e.g., naphthoquinones) .
    • Biodegradation: Use soil microcosms with Pseudomonas spp.; measure half-life (t₁/₂) via LC-MS/MS .
    • Partitioning Coefficients: Determine log Kₒw (octanol-water) and log Kₒc (soil organic carbon) to model bioaccumulation potential .

Q. How can researchers design studies to elucidate mechanisms of genomic toxicity?

Answer:

  • Integrated Omics Approach:
    • Transcriptomics: RNA-seq of exposed cell lines (e.g., HepG2) to identify dysregulated pathways (e.g., oxidative stress response) .
    • DNA Adduct Detection: 32^{32}P-postlabeling or HPLC-ECD to quantify covalent DNA binding .
    • In Silico Modeling: Molecular docking (AutoDock Vina) to predict interactions with DNA repair enzymes (e.g., OGG1) .

Data Contradiction Analysis

Q. How should discrepancies in metabolic half-life (t₁/₂) across studies be addressed?

Answer:

  • Methodological Audit:
    • Compare analytical techniques (e.g., LC-MS vs. radiometric assays) .
    • Control for interspecies variability (e.g., human vs. rat liver microsomes) .
  • Statistical Harmonization: Apply meta-analysis (fixed-effects model) to pooled t₁/₂ data, weighted by study quality .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Elucidation

Technique Application Reference
EI-MSMolecular ion and fragmentation
1^1H NMRSubstituent position verification
TGAThermal stability assessment

Q. Table 2. Risk of Bias Assessment Criteria

Criterion Response
Adequate randomization?Yes/No
Allocation concealment?Yes/No

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